molecular formula C21H21N7O B2540065 3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole CAS No. 1396748-54-1

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole

Cat. No.: B2540065
CAS No.: 1396748-54-1
M. Wt: 387.447
InChI Key: AAEWAAKIRGGVIW-UHFFFAOYSA-N
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Description

3-({4-[(4-Phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole is a heterocyclic hybrid compound combining indazole, triazole, and piperazine moieties. The indazole unit may enhance binding to biological targets due to its planar aromatic structure, while the piperazine-triazole linkage likely contributes to solubility and receptor interaction .

Properties

IUPAC Name

1H-indazol-3-yl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWAAKIRGGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of cell proliferation. The interaction of the compound with its targets could lead to changes in cellular processes, ultimately resulting in the inhibition of cell growth.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways involved in cell proliferation and survival. The downstream effects of these changes could include altered cell cycle progression, apoptosis, or other forms of cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Piperazine Cores

The following compounds share structural similarities with the target molecule, differing in substituents or appended heterocycles:

Compound ID/Name Key Structural Features Yield (%) Melting Point (°C) Bioactivity/Notes Reference ID
10a (Neurotrophic agent) Triazole-piperazine-isoquinoline hybrid 74 164–166 Neurotrophic activity via NGF pathway
5m (Antimicrobial agent) 4-Phenyl-1,2,4-triazole with pyridine and butylthio group 86 147–149 Broad-spectrum antifungal activity
9a–k (Tyrosinase inhibitors) Triazole-thiazole-benzamide hybrids 85–88 N/A Potent tyrosinase inhibition (IC₅₀ < 1 µM)
11a–o (Antimicrobial ureas) Triazole-piperazine-thiazole-urea derivatives 83–88 N/A High antimicrobial potency (MIC: 2–8 µg/mL)

Key Observations :

  • Neurotrophic Activity: Compound 10a (74% yield, 164–166°C) demonstrates neurotrophic effects via nerve growth factor (NGF) pathways, suggesting that the triazole-piperazine scaffold is critical for CNS-targeted activity . The target compound’s indazole moiety may improve blood-brain barrier penetration compared to isoquinoline in 10a.
  • Antimicrobial Efficacy : Compounds 5m and 11a–o show broad-spectrum activity, with 11c (MIC: 2 µg/mL) outperforming fluconazole against Candida albicans . The absence of a thiazole or urea group in the target compound may reduce antimicrobial potency but enhance selectivity for other targets.
  • Enzyme Inhibition : Tyrosinase inhibitors 9a–k achieve sub-micromolar IC₅₀ values, highlighting the role of triazole-thiazole interactions in enzyme binding . The target compound’s indazole carbonyl group could mimic these interactions for kinase or protease inhibition.

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